molecular formula C18H12Cl2F3N3O2 B15005995 2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide

Cat. No.: B15005995
M. Wt: 430.2 g/mol
InChI Key: AFJSZVZVYQRNJV-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide is a complex organic compound that features a benzamide core with various substituents, including dichloro, methylphenyl, oxo, and trifluoromethyl groups

Preparation Methods

The synthesis of 2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzamide core, followed by the introduction of the dichloro and methylphenyl groups through electrophilic aromatic substitution reactions. The oxo and trifluoromethyl groups are then introduced using specific reagents under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and advanced purification techniques .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives with different substituents. For example:

These comparisons highlight the uniqueness of 2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C18H12Cl2F3N3O2

Molecular Weight

430.2 g/mol

IUPAC Name

2,4-dichloro-N-[2-(4-methylphenyl)-5-oxo-4-(trifluoromethyl)-1H-imidazol-4-yl]benzamide

InChI

InChI=1S/C18H12Cl2F3N3O2/c1-9-2-4-10(5-3-9)14-24-16(28)17(25-14,18(21,22)23)26-15(27)12-7-6-11(19)8-13(12)20/h2-8H,1H3,(H,26,27)(H,24,25,28)

InChI Key

AFJSZVZVYQRNJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(C(=O)N2)(C(F)(F)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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